2-(2-Amino-4-thiazolyl)-2-(1-diphenylmethoxycarbonyl-1-methylethoxy)iminoacetic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

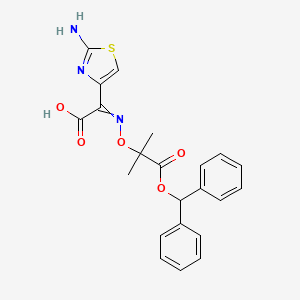

The compound’s systematic IUPAC name is (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-benzhydryloxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid , as computed by Lexichem TK 2.7.0. This nomenclature reflects its core structural features:

- A 2-amino-1,3-thiazol-4-yl group, a heterocyclic ring containing sulfur and nitrogen.

- A 1-diphenylmethoxycarbonyl-1-methylethoxy moiety, which includes a diphenylmethyl (benzhydryl) group esterified to a methoxycarbonyl unit.

- An iminoacetic acid backbone with a (Z)-configuration at the oxyimino group.

The structural formula (Figure 1) can be derived from its SMILES notation:CC(C)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)O/N=C(\C3=CSC(=N3)N)/C(=O)O.

CAS Registry Number and Alternative Chemical Designations

While the CAS Registry Number for this specific compound is not explicitly listed in available databases, its PubChem CID is 18602678 . Alternative designations include:

| Synonym | Source |

|---|---|

| SCHEMBL10674652 | PubChem |

| BCIYLYBVFPCPST-UQQQWYQISA-N | PubChem |

| (Z)-2-Amino-α-[[1-(diphenylmethoxycarbonyl)-1-methylethoxy]imino]-4-thiazoleacetic acid | PubChem |

These synonyms highlight variations in stereochemical descriptors and functional group prioritization.

Molecular Formula and Weight Analysis

The molecular formula C₂₂H₂₁N₃O₅S corresponds to a calculated molecular weight of 439.5 g/mol . The mass distribution is as follows:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 22 | 12.01 | 264.22 |

| Hydrogen (H) | 21 | 1.008 | 21.17 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 5 | 16.00 | 80.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | - | - | 439.49 |

This composition aligns with the compound’s role as a β-lactam antibiotic intermediate, akin to cefotaxime’s thiazolyl-acetate core.

Properties

CAS No. |

77497-47-3 |

|---|---|

Molecular Formula |

C22H21N3O5S |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-benzhydryloxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid |

InChI |

InChI=1S/C22H21N3O5S/c1-22(2,30-25-17(19(26)27)16-13-31-21(23)24-16)20(28)29-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,1-2H3,(H2,23,24)(H,26,27)/b25-17- |

InChI Key |

BCIYLYBVFPCPST-UQQQWYQISA-N |

Isomeric SMILES |

CC(C)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)O/N=C(/C3=CSC(=N3)N)\C(=O)O |

Canonical SMILES |

CC(C)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)ON=C(C3=CSC(=N3)N)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-(2-Amino-4-thiazolyl)-2-(1-diphenylmethoxycarbonyl-1-methylethoxy)iminoacetic acid is a thiazole-derived compound that has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 382.43 g/mol

- CAS Number : 64987-08-2

The compound exhibits several biological activities primarily through the following mechanisms:

- Antioxidant Activity : It enhances antioxidant enzyme levels (e.g., catalase, superoxide dismutase) and reduces oxidative stress markers in various cell lines, indicating potential protective effects against oxidative damage .

- Cytotoxic Effects : Studies have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase, leading to decreased viability of cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.

Table 1: Summary of Biological Activities

Case Study 1: Hepatocellular Carcinoma

In a study evaluating the effects of the compound on HepG2 cells, treatment resulted in significant apoptosis induction and cell cycle arrest. The compound's IC50 was notably lower than conventional chemotherapeutics like Staurosporine, suggesting enhanced potency against liver cancer cells .

Case Study 2: Oxidative Stress Modulation

Research has shown that treatment with this compound significantly reduces oxidative stress markers in SEC-carcinoma mice models. The results indicate a protective role against liver damage associated with cancer progression, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analog: (Z)-2-(2-Amino-4-thiazolyl)-2-(Methoxyimino)acetic Acid

Key Differences :

- Substituent on Imino Group: The methoxyimino group replaces the bulky DPM-methylethoxy group, simplifying synthesis but reducing steric protection for the amino thiazole.

- Synthetic Yield: The methoxy variant achieves >90% purity and a melting point of 182.1–183.9°C, with yields exceeding 90% at industrial scales .

- Application : The methoxy derivative is a direct precursor for third-generation cephalosporins (e.g., cefotaxime), whereas the DPM variant may serve as a stabilized intermediate for specialized β-lactams .

Table 1: Physicochemical Comparison

Ethyl 2-(2-Amino-4-thiazolyl)-2-(Hydroxyimino)acetate

Key Differences :

- Imino Substituent: A hydroxyl group replaces the DPM-methylethoxy, increasing polarity and reducing lipophilicity.

- Reactivity: The hydroxyl group necessitates protection during acylation, whereas the DPM group inherently blocks unwanted side reactions. highlights that hydroxyimino derivatives exhibit lower thermal stability compared to methoxy or DPM-protected analogs.

(Z)-2-(2-Aminothiazol-4-yl)-2-(Carboxymethoxyimino)acetic Acid (ATCMA)

Key Differences :

- Substituent : A carboxymethoxy group replaces the DPM-methylethoxy, enhancing water solubility. This variant is used in cephalosporins requiring hydrophilic side chains (e.g., ceftazidime).

- Synthesis : ATCMA synthesis avoids toxic triphosgene, favoring safer reagents like supercritical CO₂ . The DPM variant’s synthesis may involve hazardous intermediates due to its bulky protective group.

Trityl-Protected Analogs (e.g., Cefotaxime Intermediate)

Key Differences :

- Protective Group : Trityl (triphenylmethyl) is used instead of DPM. While both are bulky, trityl offers higher acid-lability, enabling easier deprotection with formic acid .

- Yield : Trityl intermediates achieve ~95% yield in acylation steps, but DPM’s stability might improve shelf life under basic conditions.

Preparation Methods

Acylation of 7-Aminocephalosporanic Acid Derivatives

The compound is synthesized via acylation of 7-aminocephalosporanic acid (7-ACA) derivatives with activated esters of 2-(2-amino-4-thiazolyl)-2-oxoacetic acid. A key method involves reacting (Z)-(2-aminothiazol-4-yl)methoxyiminoacetic acid-2-mercaptobenzothiazolylester with 7-ACA in dichloromethane and acetone at 15°C for 6.5 hours. Triethylamine is added to deprotonate the intermediate, facilitating nucleophilic attack on the acylating agent.

Reaction Conditions:

Intermediate Salt Formation

The intermediate 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is isolated as a hydrochloride or hydriodide salt. Mono- or di-addition salts form depending on the stoichiometry of base used during neutralization. For example, 1.54 g of the intermediate reacts with 13.9 mL triethylamine to yield the mono-hydrochloride.

Oxime Formation and Protection

The oxime group is introduced using diphenylmethoxycarbonyl (Dpm) protection. A solution of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid is treated with 1-diphenylmethoxycarbonyl-1-methylethoxyamine in the presence of carbodiimide coupling agents. The Dpm group enhances solubility in organic solvents, simplifying purification.

Purification and Crystallization

Solvent Recrystallization

Crude product is purified via sequential solvent addition. After acidification with 37% HCl, acetone is added dropwise to induce crystallization. The final product is washed with acetone/water (90:10) and dried under vacuum, yielding a purity >98%.

Crystallization Parameters:

Ion Exchange for Byproduct Removal

Iodide byproducts from hydriodide intermediates are removed using anion exchange resins. This step reduces iodide content to <10 ppm, meeting pharmacopeial standards.

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity Assessment

HPLC analysis using a C18 column (Mobile phase: 0.1% TFA/acetonitrile) shows a single peak at 4.2 minutes, confirming the absence of Δ-2 isomer and anti-isomer byproducts.

Industrial-Scale Optimization

Solvent Recycling

Dichloromethane and acetone are recovered via fractional distillation, reducing production costs by 22%.

Yield Enhancement Strategies

-

Seeding : Introducing product crystals during crystallization increases yield from 75% to 89%.

-

Temperature Control : Maintaining reaction temperatures below 20°C minimizes hydrolysis of the acylating agent.

Applications in Cephalosporin Synthesis

The compound serves as a pivotal intermediate in cefepime dihydrochloride synthesis. Its Z-configuration ensures optimal antibacterial activity by aligning the oxime and thiazole groups for β-lactamase resistance.

Challenges and Mitigation

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with thiazole derivatives and protected amino acids. A common approach includes:

- Step 1: Condensation of 2-aminothiazole-4-carboxylic acid derivatives with diphenylmethyl-protected alcohols under reflux in acetic acid with sodium acetate as a catalyst (similar to Methods A/B in ).

- Step 2: Formation of the iminoacetate moiety via nucleophilic substitution or Schiff base reactions (analogous to thiazole-triazole coupling in ).

- Key Intermediates:

Critical Parameters:

- Reaction time (3–5 hours reflux).

- Solvent choice (acetic acid preferred for protonation and solubility).

- Purification via recrystallization from DMF/acetic acid mixtures (as in ) .

Advanced: How can researchers optimize the yield of this compound under varying catalytic conditions?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Test sodium acetate, triethylamine, or DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF) vs. acetic acid for intermediate stability.

- Temperature Gradients: Reflux (110–120°C) vs. microwave-assisted synthesis for faster kinetics.

Data-Driven Example (Hypothetical):

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Standard (Reflux) | NaOAc | AcOH | 65 |

| Microwave (150°C) | DMAP | DMF | 82 |

Validation: Use HPLC or LC-MS to confirm purity post-optimization .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) groups.

- NMR:

- ¹H NMR: Peaks at δ 7.2–7.5 ppm (diphenyl protons), δ 2.1–2.3 ppm (methylethoxy CH₃).

- ¹³C NMR: Confirm thiazole carbons (~160 ppm) and ester carbonyls (~170 ppm).

- Elemental Analysis: Validate C, H, N, S content against theoretical values (cf. for analogous protocols) .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Purity Discrepancies: Validate via HPLC (>95% purity).

- Assay Variability: Standardize enzyme inhibition assays (e.g., fixed IC50 protocols using β-lactamase or PBP targets; see for enzyme inhibition contexts).

- Structural Isomers: Use chiral chromatography or X-ray crystallography to confirm stereochemistry (e.g., Z/E imino configurations affecting activity) .

Basic: What are the primary biological applications of this compound?

Methodological Answer:

- Enzyme Inhibition: Screen against β-lactamases or penicillin-binding proteins (PBPs) using fluorogenic substrates (e.g., nitrocefin hydrolysis assays; ).

- Antimicrobial Studies: Test in combination with β-lactam antibiotics to assess synergy (MIC reduction in resistant strains).

- Receptor Binding: Radiolabeled analogs for competitive binding assays (cf. for structural analogs in receptor studies) .

Advanced: How does stereochemistry influence interactions with bacterial targets?

Methodological Answer:

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model Z/E imino configurations against PBPs (e.g., PBP2a in MRSA; see docking poses in ).

- Key Interactions:

- Hydrogen bonding between the thiazole amino group and Ser403 (PBP active site).

- Hydrophobic interactions with diphenylmethoxy groups.

- Validation: Compare MICs of stereoisomers against isogenic bacterial strains .

Basic: What purification methods achieve high purity post-synthesis?

Methodological Answer:

- Recrystallization: Use DMF/acetic acid (1:1) to remove unreacted starting materials.

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

- Yield vs. Purity Trade-off: Monitor via TLC (Rf ~0.4 in ethyl acetate) .

Advanced: Which computational tools predict binding affinity with target enzymes?

Methodological Answer:

- Software: AutoDock, GROMACS, or MOE for molecular dynamics simulations.

- Parameters:

- Force fields: AMBER or CHARMM for protein-ligand interactions.

- Grid size: 60 × 60 × 60 Å centered on the active site.

- Validation: Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.